Cas no 478482-75-6 (GSK3β inhibitor II)

GSK3β inhibitor II structure
Nom du produit:GSK3β inhibitor II
Numéro CAS:478482-75-6
Le MF:C14H10N3OSI
Mégawatts:395.2177
MDL:MFCD04974171
CID:831502
PubChem ID:6539732
GSK3β inhibitor II Propriétés chimiques et physiques
Nom et identifiant
-
- GSK-3β Inhibitor II
- GSK-3 Inhibitor II
- PYRIDINE, 4-[5-[[(3-IODOPHENYL)METHYL]THIO]-1,3,4-OXADIAZOL-2-YL]-
- 2-(3-iodobenzylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- 2-thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]oxadiazole
- 2-Thio(3-iodobenzyl)-5-(1-pyridyl)-[1,3,4]-oxadiazole
- AC1O702O
- CHEMBL288064
- CTK8E9270
- Glycogen Synthase Kinase-3beta Inhibitor II
- GSK-3b Inhibitor II
- GSK-3beta Inhibitor II
- HMS3229G14
- SureCN5022122
- GSK3β inhibitor II
- HY-14679
- CS-0003507
- 478482-75-6
- TIBPO
- HMS3265F18
- MS-26647
- CHEBI:91342
- K00026
- GSK3beta Inhibitor II
- GSK-3beta Inhibitor II?
- G65367
- 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
- Z2216900420
- 4-(5-{[(3-iodophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
- DTXSID10424894
- SDCCGSBI-0086753.P003
- oxadiazole-pyridyl containing compound 12
- BDBM8552
- GTPL5978
- Pyridine,4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-
- 2-((3-Iodobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
- Q27077899
- DA-53751
- SCHEMBL5022122
- HMS3265E18
- HMS3265E17
- HMS3265F17
- gsk-3? inhibitor II
- HSCI1_000107
- A Inhibitor II
- 2-{[(3-iodophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole
- GSK3
- BRD-K09991945-001-01-2
- 2-[(3-iodophenyl)methylsulfanyl]-5-(4-pyridyl)-1,3,4-oxadiazole
- CCG-206842
-
- MDL: MFCD04974171
- Piscine à noyau: InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
- La clé Inchi: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
- Sourire: C1=CC(=CC(=C1)I)CSC2=NN=C(C3=CC=NC=C3)O2
Propriétés calculées
- Qualité précise: 394.95893g/mol
- Masse isotopique unique: 394.95893g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 4
- Complexité: 304
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 77.1Ų
Propriétés expérimentales
- Dense: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Insuluble (5.5E-3 g/L) (25 ºC),
GSK3β inhibitor II PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-14679-5mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 5mg |
¥900 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020-5mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 5mg |
¥602.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-10mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 10mg |
¥2022.00 | 2023-09-09 | |
MedChemExpress | HY-14679-50mg |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 50mg |
¥5500 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16616-5mg |
GSK-3β Inhibitor II |
478482-75-6 | 98% | 5mg |
¥1058.00 | 2023-09-09 | |
MedChemExpress | HY-14679-10mM*1mLinDMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
Cooke Chemical | LN4627749-10mg |
GSK-3βInhibitorII |
478482-75-6 | ≥98% | 10mg |
RMB 2372.00 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-24020A-25mg |
GSK-3 Inhibitor II, |
478482-75-6 | ≥95% | 25mg |
¥2181.00 | 2023-09-05 | |
MedChemExpress | HY-14679-10mM*1 mL in DMSO |
GSK3β inhibitor II |
478482-75-6 | 99.76% | 10mM*1 mL in DMSO |
¥990 | 2024-05-24 | |
A2B Chem LLC | AD24687-50mg |
GSK-3 Inhibitor II |
478482-75-6 | 97% | 50mg |
$440.00 | 2023-12-30 |
GSK3β inhibitor II Littérature connexe
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
478482-75-6 (GSK3β inhibitor II) Produits connexes
- 1251259-15-0(4-cyanopyridine-2-sulfonamide)
- 1173079-53-2(N-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-3-phenoxybenzamide)
- 955252-58-1(N-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-fluoro-3-methylbenzene-1-sulfonamide)
- 1019496-79-7(4-[(5-chloro-2-hydroxybenzyl)amino]benzamide)
- 1316220-37-7(4-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine)
- 1437451-90-5(1-(6-Methoxy-4-methylquinolin-2-yl)propan-2-one)
- 79101-70-5(1-chloro-2-(nitromethyl)benzene)
- 198707-84-5(tert-butyl (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate)
- 1149333-52-7(5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine)
- 2172153-01-2(2-N-(cyclopropylmethyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetic acid)
Fournisseurs recommandés
atkchemica
(CAS:478482-75-6)GSK3β inhibitor II

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:478482-75-6)GSK3β inhibitor II

Pureté:99%
Quantité:25mg
Prix ($):215.0